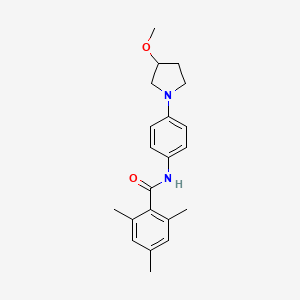

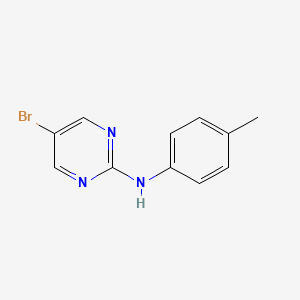

5-Bromo-2-(pyridin-3-YL)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(pyridin-3-YL)pyrimidine is a chemical compound with the empirical formula C4H3BrN2 . It is a solid substance with a molecular weight of 158.98 . It has been used in the synthesis of various derivatives .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Other methods include reactions with amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis

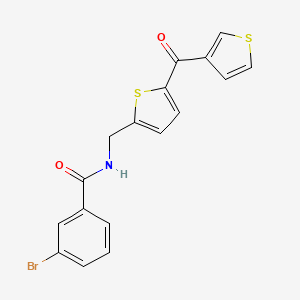

The molecular structure of 5-Bromo-2-(pyridin-3-YL)pyrimidine can be represented by the InChI stringInChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H . This structure can be viewed as a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine has been involved in various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine is a solid substance with a melting point of 67-73 °C . Its molecular weight is 158.98 .科学的研究の応用

Synthesis of Novel Pyridine Derivatives

The compound is used in the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .

Biological Activities

The pyridine derivatives synthesized using 5-Bromo-2-(pyridin-3-YL)pyrimidine have been tested for various biological activities . For instance, their anti-thrombolytic, biofilm inhibition, and haemolytic activities have been investigated .

Antifungal Applications

Some derivatives of 5-Bromo-2-(pyridin-3-YL)pyrimidine have shown significant antifungal activity . Specifically, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% .

Synthesis of N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives

5-Bromo-2-(pyridin-3-YL)pyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Microwave Assisted Organic Synthesis (MAOS)

The compound is also used in the synthesis of 5-(phenylethynyl)pyrimidine via Microwave Assisted Organic Synthesis (MAOS) Sonogashira protocol .

作用機序

While the specific mechanism of action for 5-Bromo-2-(pyridin-3-YL)pyrimidine is not explicitly mentioned in the search results, pyrimidine derivatives have been developed as potent anticancer agents . The structure-activity relationship of these derivatives suggests that electron-withdrawing groups on the aryl moiety attached to both substituted and fused pyrimidine enhance the potency of novel small molecules as anticancer agents .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)

![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)

![4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2738023.png)